2-Oxopropane-1,3-diyl dimethanesulfonate
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Overview
Description
2-Oxopropane-1,3-diyl dimethanesulfonate is a chemical compound with the molecular formula C7H10O5S2. It is known for its unique structural properties and potential applications in various scientific fields. This compound is often used in laboratory settings for research and development purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxopropane-1,3-diyl dimethanesulfonate typically involves the reaction of propane-1,3-diol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Propane-1,3-diol+Methanesulfonyl chloride→2-Oxopropane-1,3-diyl dimethanesulfonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Oxopropane-1,3-diyl dimethanesulfonate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of alcohol derivatives.
Substitution: The methanesulfonate groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted methanesulfonate compounds.
Scientific Research Applications
2-Oxopropane-1,3-diyl dimethanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxopropane-1,3-diyl dimethanesulfonate involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This property makes it useful in various chemical reactions where the formation of stable intermediates is required. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxopropane-1,3-diyl diacetate
- 2-Oxopropane-1,3-diyl disulfonic acid
Comparison
2-Oxopropane-1,3-diyl dimethanesulfonate is unique due to its methanesulfonate groups, which provide distinct reactivity compared to other similar compounds. For example, 2-Oxopropane-1,3-diyl diacetate has acetate groups, leading to different chemical behavior and applications. Similarly, 2-Oxopropane-1,3-diyl disulfonic acid has sulfonic acid groups, which influence its solubility and reactivity in aqueous environments.
Properties
CAS No. |
64923-70-2 |
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Molecular Formula |
C5H10O7S2 |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
(3-methylsulfonyloxy-2-oxopropyl) methanesulfonate |
InChI |
InChI=1S/C5H10O7S2/c1-13(7,8)11-3-5(6)4-12-14(2,9)10/h3-4H2,1-2H3 |
InChI Key |
FBBMUMQTSYVOGY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCC(=O)COS(=O)(=O)C |
Origin of Product |
United States |
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